molecular formula C27H26N2O4S2 B11116228 4-Methyl-N-[4-(4-{[(4-methylphenyl)sulfonyl]amino}benzyl)phenyl]benzenesulfonamide CAS No. 74043-79-1

4-Methyl-N-[4-(4-{[(4-methylphenyl)sulfonyl]amino}benzyl)phenyl]benzenesulfonamide

Cat. No.: B11116228
CAS No.: 74043-79-1
M. Wt: 506.6 g/mol
InChI Key: YAAAEDMYMNQHRQ-UHFFFAOYSA-N
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Description

4-Methyl-N-[4-(4-{[(4-methylphenyl)sulfonyl]amino}benzyl)phenyl]benzenesulfonamide is a complex organic compound with the molecular formula C27H26N2O4S2 and a molecular weight of 506.647 g/mol . This compound is known for its unique structure, which includes multiple aromatic rings and sulfonamide groups, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 4-Methyl-N-[4-(4-{[(4-methylphenyl)sulfonyl]amino}benzyl)phenyl]benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with an amine derivative, followed by further reactions to introduce the benzyl and phenyl groups . Industrial production methods may vary, but they generally follow similar principles, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methyl-N-[4-(4-{[(4-methylphenyl)sulfonyl]amino}benzyl)phenyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Compared to other sulfonamide compounds, 4-Methyl-N-[4-(4-{[(4-methylphenyl)sulfonyl]amino}benzyl)phenyl]benzenesulfonamide is unique due to its multiple aromatic rings and specific substitution pattern. Similar compounds include:

These compounds share similar structural features but differ in the length and nature of the substituent chains, which can affect their chemical reactivity and biological activity.

Properties

CAS No.

74043-79-1

Molecular Formula

C27H26N2O4S2

Molecular Weight

506.6 g/mol

IUPAC Name

4-methyl-N-[4-[[4-[(4-methylphenyl)sulfonylamino]phenyl]methyl]phenyl]benzenesulfonamide

InChI

InChI=1S/C27H26N2O4S2/c1-20-3-15-26(16-4-20)34(30,31)28-24-11-7-22(8-12-24)19-23-9-13-25(14-10-23)29-35(32,33)27-17-5-21(2)6-18-27/h3-18,28-29H,19H2,1-2H3

InChI Key

YAAAEDMYMNQHRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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